molecular formula C23H18ClF5N4O B2458172 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 478262-21-4

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2458172
CAS No.: 478262-21-4
M. Wt: 496.87
InChI Key: GVYFSKQJVCPBTJ-UHFFFAOYSA-N
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Description

3B Scientific Corporation offers N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide (Catalog No. 3B3-058671), a high-purity chemical reagent designed for advanced research applications . This compound has a molecular formula of C 23 H 18 ClF 5 N 4 O and a molecular weight of 496.87 g/mol . It is supplied with a guaranteed purity of 98.0%, ensuring consistency and reliability in experimental results . The structure of this compound integrates several pharmacologically significant motifs, including a piperazinyl linker and multiple halogen substituents, which are commonly found in molecules active in biochemical screening and drug discovery research . While the specific mechanism of action for this compound is not fully elucidated, its complex structure makes it a valuable candidate for exploring novel biological targets and pathways in academic and industrial research settings. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can request more detailed information, including certificates of analysis, through the supplier's inquiry system.

Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF5N4O/c24-17-12-14(23(27,28)29)13-30-21(17)33-10-8-32(9-11-33)16-6-4-15(5-7-16)31-22(34)20-18(25)2-1-3-19(20)26/h1-7,12-13H,8-11H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYFSKQJVCPBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.

Biological Activity

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide is a complex organic molecule characterized by multiple functional groups, including a piperazine ring and a pyridine moiety. This compound has garnered attention in various fields due to its potential biological activities.

  • Molecular Formula : C26H28ClF3N4O2
  • Molecular Weight : 553.04 g/mol
  • CAS Number : 478262-24-7

Structure

The structure of the compound includes:

  • A piperazine ring , which is known for its versatility in medicinal chemistry.
  • A trifluoromethyl group , which enhances the lipophilicity and metabolic stability of the compound.
  • A difluorobenzenecarboxamide moiety that may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl and difluoro groups are known to influence the binding affinity and selectivity of the compound towards these targets.

Research Findings

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperazine and pyridine rings have shown efficacy against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
  • Insecticidal Properties : Research on related compounds has demonstrated insecticidal activity, suggesting that this compound may also possess similar properties. The presence of the trifluoromethyl group is often associated with enhanced insecticidal action.
  • Toxicity Studies : Toxicity assessments using zebrafish embryos indicate that compounds with structural similarities exhibit varying degrees of toxicity. For instance, a related compound showed an LC50 value of 20.58 mg/L, indicating low toxicity levels at certain concentrations .

Comparative Biological Activity Table

CompoundActivity TypeEC50/LC50 (mg/L)Reference
Compound AAntitumor14.44 (against Botrytis cinerea)
Compound BInsecticidal20.58 (zebrafish embryo)
Compound CAntimicrobialVaries (specific strains)

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of structurally related compounds, this compound was tested against several cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics. This suggests potential for further development as an anticancer agent.

Case Study 2: Insecticidal Activity Assessment

Another study focused on assessing the insecticidal properties of a series of trifluoromethyl-containing compounds. The results indicated that the presence of the trifluoromethyl group significantly enhanced the insecticidal activity compared to non-fluorinated analogs, highlighting its importance in agrochemical applications.

Q & A

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in preclinical models?

  • Methodological Answer: Conduct metabolite profiling (LC-MS/MS) to identify active or toxic metabolites. Use CRISPR-edited animal models to isolate target-specific effects. Adjust dosing regimens based on physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and tissue distribution .

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